

synthesis and characterization of 1,3-dimethylimidazolium methylsulfate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1,3-Dimethylimidazolium
methylsulfate*

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An In-Depth Technical Guide to the Synthesis and Characterization of **1,3-dimethylimidazolium methylsulfate**

Foreword: The Rationale for a Halide-Free Ionic Liquid

In the landscape of ionic liquids (ILs), the pursuit of materials that are not only functional but also economically viable and environmentally benign is paramount. **1,3-dimethylimidazolium methylsulfate**, often abbreviated as [DMIM][MeSO₄], emerges as a significant player in this context. As a halide-free ionic liquid, it circumvents the corrosion and impurity issues often associated with chloride-containing ILs, particularly in electrochemical applications.^{[1][2]} Its straightforward synthesis, coupled with its utility as a green solvent in biomass processing and organic synthesis, makes it a compound of considerable interest to researchers and industry professionals.^[3] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of [DMIM][MeSO₄], grounded in the principles of scientific integrity and practical application.

Part 1: Synthesis and Purification Methodology

The synthesis of **1,3-dimethylimidazolium methylsulfate** is a classic example of a quaternization reaction. The core of this process is the alkylation of the tertiary amine in the 1-methylimidazole ring by the potent methylating agent, dimethyl sulfate.^{[1][2][4]} The direct

nature of this synthesis is its primary advantage, yielding the desired product without the need for metathesis reactions, thereby avoiding halide contamination.

Causality in Experimental Design

The choice of reagents and conditions is dictated by the reaction's kinetics and thermodynamics. Dimethyl sulfate is a highly efficient methylating agent, ensuring a high conversion rate.^[5] However, the reaction is significantly exothermic. Therefore, controlled, slow addition of the alkylating agent and effective heat dissipation via a cooling bath are critical to prevent runaway reactions and the formation of undesirable byproducts. The subsequent purification steps are designed to address the unique physicochemical properties of ionic liquids—namely, their negligible vapor pressure and high viscosity, which render standard distillation impractical.^{[6][7]}

Experimental Protocol: Synthesis

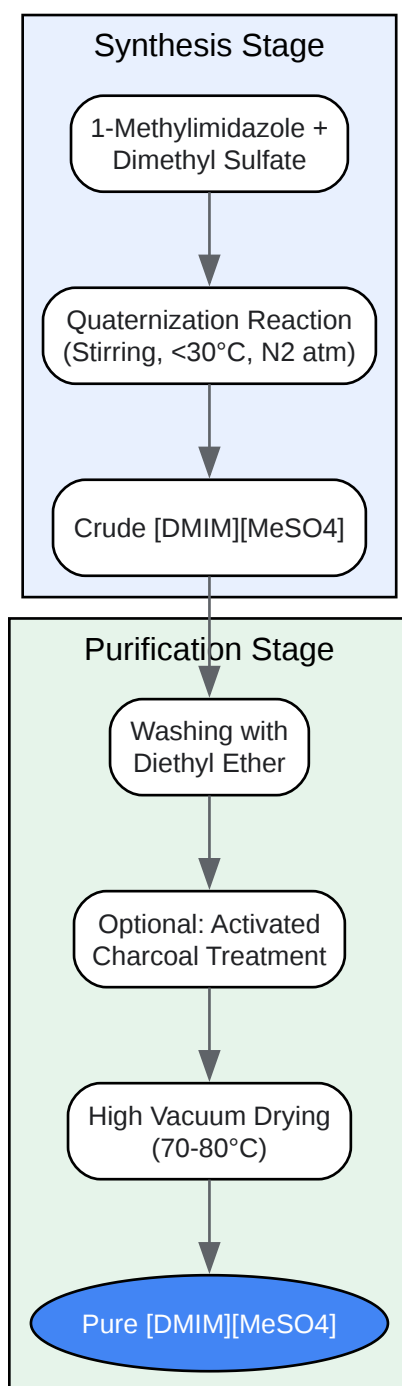
- **Reagent Preparation & Stoichiometry:** In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place 1-methylimidazole (1.0 equivalent). An equimolar amount of dimethyl sulfate (1.0 equivalent) is measured and placed in the dropping funnel.
- **Reaction Environment:** The flask is placed in an ice/water bath to maintain a low temperature. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
- **Controlled Addition:** With vigorous stirring, add the dimethyl sulfate dropwise to the 1-methylimidazole. The rate of addition must be carefully controlled to keep the internal temperature of the reaction mixture below 30°C.^[8]
- **Reaction Progression:** After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. The reaction is then stirred for an additional 12-24 hours to ensure completion. The product, a viscous liquid, typically forms as a single phase.

Experimental Protocol: Purification

The integrity of an ionic liquid is defined by its purity. Residual starting materials or water can drastically alter its physicochemical properties.^[9]

- **Solvent Washing:** The crude [DMIM][MeSO₄] is washed several times with a solvent in which it is immiscible, such as diethyl ether or ethyl acetate (3 x 50 mL for a ~1 mol scale reaction).^{[10][11]} This step effectively removes unreacted 1-methylimidazole and other non-polar impurities. The washing is performed by adding the solvent, stirring vigorously for 15-20 minutes, stopping the stirring, allowing the two layers to separate, and decanting the upper solvent layer.
- **Decolorization (Optional):** If the resulting IL is colored (typically yellow or brown), it indicates the presence of impurities. These can be removed by dissolving the IL in a minimal amount of a volatile solvent like methanol or acetonitrile to reduce its viscosity, followed by the addition of activated charcoal (approx. 1-2% by weight).^[11] The slurry is stirred for 2-4 hours before the charcoal is removed by filtration through a pad of Celite.
- **Drying (Critical Step):** The purified ionic liquid is transferred to a round-bottom flask and dried under high vacuum. Initially, a rotary evaporator can be used to remove any residual washing solvent or the solvent used for decolorization. The final and most critical drying stage involves heating the IL (typically 70-80°C) under high vacuum (<1 mbar) for several hours to remove trace amounts of water.^{[9][11]} The process is complete when the mass of the product remains constant.

Workflow Visualization: Synthesis & Purification



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Caption: Workflow for the synthesis and purification of [DMIM][MeSO₄].

Part 2: Structural and Purity Characterization

Rigorous characterization is non-negotiable for validating the identity and purity of the synthesized ionic liquid. A multi-technique approach ensures that both the cationic and anionic structures are confirmed and that the levels of common impurities (water, residual solvents, starting materials) are below acceptable thresholds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the covalent structure of the 1,3-dimethylimidazolium cation.

- ^1H NMR: Provides information on the proton environment. The spectrum should show distinct signals for the protons on the imidazolium ring and the two N-methyl groups, along with a signal for the methyl group on the sulfate anion. The absence of signals corresponding to 1-methylimidazole confirms the purity.
- ^{13}C NMR: Complements the proton data by providing the chemical environment of each carbon atom in the cation and the methylsulfate anion.

Table 1: Representative NMR Data for [DMIM][MeSO₄] (Chemical shifts (δ) in ppm relative to TMS. Solvent: DMSO- d_6)

Nucleus	Assignment	Expected Chemical Shift (δ)
^1H	H-2 (Imidazolium Ring)	~9.1
	H-4, H-5 (Imidazolium Ring)	~7.7
	N-CH ₃ (Imidazolium Cation)	~3.8
	O-CH ₃ (Methylsulfate Anion)	~3.4
^{13}C	C-2 (Imidazolium Ring)	~137
	C-4, C-5 (Imidazolium Ring)	~123
	N-CH ₃ (Imidazolium Cation)	~36
	O-CH ₃ (Methylsulfate Anion)	~54

Note: Actual chemical shifts may vary slightly depending on the solvent and concentration.[\[12\]](#)
[\[13\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups and confirm the presence of both the imidazolium cation and the methylsulfate anion through their characteristic vibrational modes.

Table 2: Key FT-IR Vibrational Bands for [DMIM][MeSO₄]

Wavenumber (cm ⁻¹)	Assignment
~3150, ~3100	C-H stretching of the imidazolium ring
~2960	Asymmetric C-H stretching of methyl groups
~1570	C=N stretching in the imidazolium ring
~1460	C-H bending of methyl groups
~1220, ~1060	Asymmetric and symmetric S=O stretching of the sulfate group
~840	S-O stretching

Source: Adapted from literature data.[\[14\]](#)[\[15\]](#)

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing ionic liquids as it allows for the direct observation of the constituent ions.

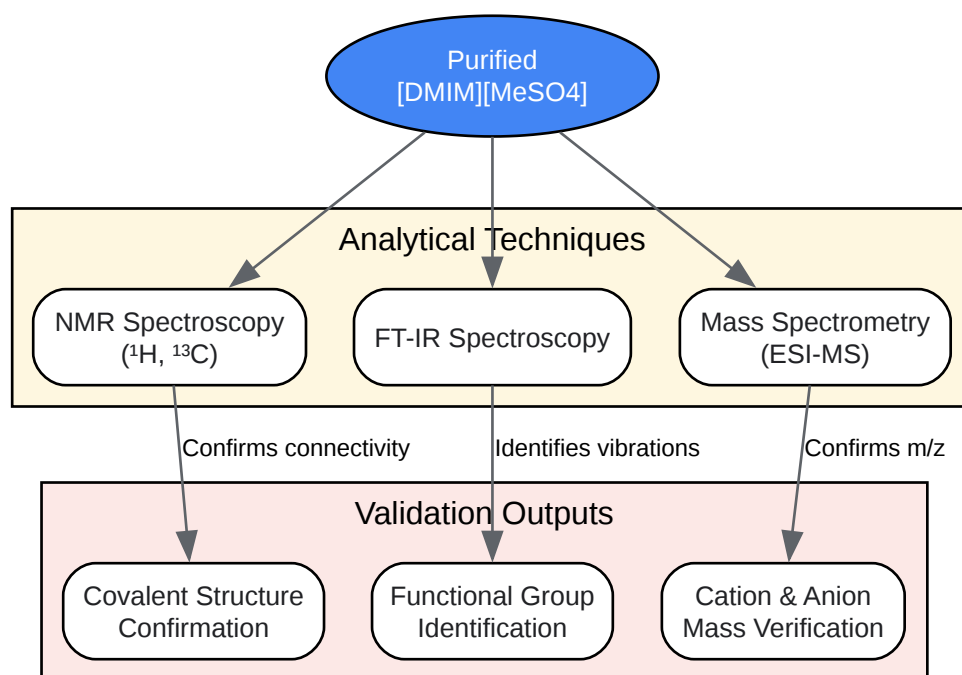
- Positive Ion Mode (+ESI): The spectrum will be dominated by the peak corresponding to the 1,3-dimethylimidazolium cation ([C₅H₉N₂]⁺).
- Negative Ion Mode (-ESI): The spectrum will show the peak for the methylsulfate anion ([CH₃SO₄]⁻).

The observation of these ions at their correct mass-to-charge ratios provides definitive confirmation of the ionic composition of the product.

Table 3: Expected ESI-MS Data for [DMIM][MeSO₄]

Ionization Mode	Ion	Formula	Calculated m/z
Positive ESI	[DMIM] ⁺	[C ₅ H ₉ N ₂] ⁺	97.08
Negative ESI	[MeSO ₄] ⁻	[CH ₃ SO ₄] ⁻	111.00

Workflow Visualization: Characterization



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Caption: Multi-technique workflow for the characterization of [DMIM][MeSO₄].

Part 3: Physicochemical Data and Safety Imperatives

Summary of Physicochemical Properties

Table 4: Properties of **1,3-dimethylimidazolium methylsulfate**

Property	Value
CAS Number	97345-90-9[16][17]
Molecular Formula	C ₆ H ₁₂ N ₂ O ₄ S[3][17][18]
Molecular Weight	208.24 g/mol [17][18]
Appearance	Colorless to pale yellow liquid[3]
Density	~1.33 g/mL[3]

Authoritative Safety Considerations

Chemical synthesis demands an uncompromising commitment to safety. The protocols described herein involve hazardous materials that must be handled with appropriate engineering controls and personal protective equipment (PPE).

- **Dimethyl Sulfate (Reactant):** This substance is extremely hazardous. It is a potent alkylating agent and is classified as toxic, corrosive, and a suspected human carcinogen.[4] All manipulations involving dimethyl sulfate must be performed in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber or Viton), a lab coat, and chemical splash goggles. An emergency eyewash and shower must be immediately accessible.
- **1,3-dimethylimidazolium methylsulfate (Product):** While significantly less hazardous than its precursor, the final product should be handled with care. It may cause skin and eye irritation.[16][19][20] Standard laboratory PPE (gloves, lab coat, eye protection) is required.
- **Waste Disposal:** All chemical waste, including residual reactants and solvents from washing steps, must be disposed of in accordance with institutional and local environmental regulations.

Always consult the latest Safety Data Sheet (SDS) for all chemicals before beginning any experimental work.[16][19][20]

Conclusion

This guide has detailed a reliable and robust methodology for the synthesis and characterization of the halide-free ionic liquid, **1,3-dimethylimidazolium methylsulfate**. The direct quaternization approach is efficient and yields a high-purity product when coupled with meticulous purification and drying procedures. The outlined characterization workflow, employing NMR, FT-IR, and MS, provides a self-validating system to confirm the structural integrity of the synthesized material. By adhering to these protocols and the critical safety imperatives, researchers can confidently produce and validate [DMIM][MeSO₄] for its diverse applications in pioneering scientific and industrial fields.

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- To cite this document: BenchChem. [synthesis and characterization of 1,3-dimethylimidazolium methylsulfate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590112#synthesis-and-characterization-of-1-3-dimethylimidazolium-methylsulfate]

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